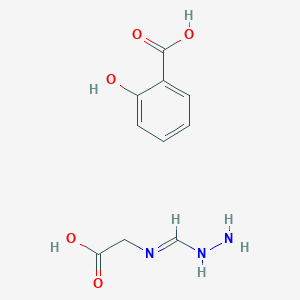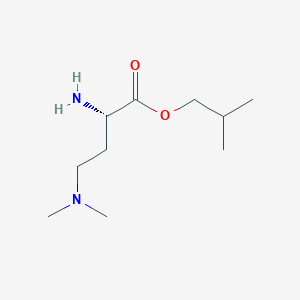
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate is an organic compound characterized by its unique structure, which includes both hydroxyl and phenyl groups
Preparation Methods
The synthesis of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves several steps. One common method includes the reaction of a suitable precursor with ethyl acetate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biological pathways and processes. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate can be compared to similar compounds such as:
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: This compound shares a similar hydroxyl group arrangement but differs in its overall structure and reactivity.
(4S,5S)-4-[(dichloroacetoxy)methyl]-5-(4-nitrophenyl)-2-oxazolidinone: Another compound with a similar stereochemistry but different functional groups and applications.
Properties
CAS No. |
919090-79-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl (4S,5S)-4,5-dihydroxy-7-phenylhept-2-en-6-ynoate |
InChI |
InChI=1S/C15H16O4/c1-2-19-15(18)11-10-14(17)13(16)9-8-12-6-4-3-5-7-12/h3-7,10-11,13-14,16-17H,2H2,1H3/t13-,14-/m0/s1 |
InChI Key |
DDNAYNRCTQIQAC-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@@H]([C@H](C#CC1=CC=CC=C1)O)O |
Canonical SMILES |
CCOC(=O)C=CC(C(C#CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)

![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)
![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)

![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)

![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)
